4-[2-(4-Nitrophenoxy)ethyl]morpholine
Overview
Description
4-[2-(4-Nitrophenoxy)ethyl]morpholine is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optimization
- Synthesis of Biologically Active Compounds: Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for synthesizing many biologically active compounds, is obtained through a three-step synthesis from 2-picoliniacid, with a total yield of 78.57% (Xiong et al., 2019).
Chemical Reactions and Properties
- Reaction with Ethyl Azidoformate: Ethyl azidoformate reacts rapidly with morpholine to yield morpholinium azide and 4-(ethoxycarbonyl)morpholine (Tsuchida et al., 1980).
- Swern Oxidation Enhancement: A new sulfoxide, 4-(2-(2-(methylsulfinyl)ethyl)-4-nitrophenyl)-morpholine, significantly promotes Swern oxidation of primary and secondary alcohols under mild conditions, yielding aldehydes or ketones in good yields (Ye et al., 2016).
Biochemical and Medicinal Applications
- Kinase Inhibitor Intermediates: A novel one-pot, three-component Wittig–SNAr approach has been developed to synthesize intermediates such as ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate, potentially used as intermediates in aurora 2 kinase inhibitors (Xu et al., 2015).
Complex Formation and Metal Interactions
- Zinc Complexes with Schiff-base Ligands: The reaction of ZnII-acetate with N, N, O-donor Schiff-base ligands produces trinuclear and mononuclear species. These complexes have been shown to catalyze the hydrolytic cleavage of phosphoester bonds and exhibit DNA cleavage activities (Chakraborty et al., 2014).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), which is similar to “4-[2-(4-Nitrophenoxy)ethyl]morpholine”, was explored in Microfluidic devices . This suggests that the future directions in the research and application of “this compound” could involve the development of more efficient and continuous synthesis methods.
Properties
IUPAC Name |
4-[2-(4-nitrophenoxy)ethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-14(16)11-1-3-12(4-2-11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKHGFFGHNCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355434 | |
Record name | 4-[2-(4-nitrophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65300-53-0 | |
Record name | 4-[2-(4-nitrophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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